molecular formula C22H27ClFN7O4S B612206 Encorafenib CAS No. 1269440-17-6

Encorafenib

Cat. No.: B612206
CAS No.: 1269440-17-6
M. Wt: 540.0 g/mol
InChI Key: CMJCXYNUCSMDBY-ZDUSSCGKSA-N
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Description

Encorafenib, sold under the brand name Braftovi, is a small molecule BRAF inhibitor used primarily in the treatment of certain types of melanoma and colorectal cancer. It targets key enzymes in the MAPK signaling pathway, which is involved in cell division, differentiation, and secretion. This compound is particularly effective in cancers with the BRAF V600E or V600K mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of encorafenib involves multiple steps, starting with the preparation of the core pyrazole structureThe final product is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical products .

Chemical Reactions Analysis

2.1.1 Hydrolysis Reactions

The hydrolysis of encorafenib's methyl carbamate moiety has been investigated under different conditions to yield primary amines. The following conditions were tested:

  • Aqueous 3M KOH in Ethanol (1:1) at 78 °C

  • Aqueous 6M Lithium Hydroxide in 1,4-Dioxane (1:1)

  • Hydrochloric Acid (37%) in 1,4-Dioxane (1:1) at 100 °C

Among these, the KOH method yielded the highest efficiency, producing an 85% yield of the desired amine .

Conjugation Reactions

This compound has been conjugated with various ligands to create new compounds aimed at improving its therapeutic efficacy against BRAF V600E mutations.

2.2.1 Example Conjugates

  • This compound-Pomalidomide Conjugates : These were synthesized by linking this compound to pomalidomide using spacers of varying lengths and flexibility. This approach aims to enhance the degradation of BRAF V600E through cereblon binding .

  • Triazole Linker Compounds : The synthesis involved a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction followed by deprotection steps to yield triazole derivatives that were then coupled with this compound .

Inhibition Studies

The inhibitory activity of synthesized compounds against BRAF V600E was assessed using fluorescent assays. This compound demonstrated an IC50 value of approximately 21 ± 13 nM, outperforming its derivatives which showed IC50 values ranging from 40 to 88 nM .

Inhibitory Activity of Compounds

CompoundIC50 (nM)Remarks
This compound21 ± 13Most active compound
Compound A40Less active than this compound
Compound B55Similar activity to other derivatives
Compound C88Least active among tested derivatives

Scientific Research Applications

Introduction to Encorafenib

This compound is a selective inhibitor of the BRAF V600E mutation, primarily utilized in the treatment of various cancers, particularly melanoma and colorectal cancer. This compound has shown significant efficacy in clinical trials, making it a vital component in targeted cancer therapy.

Treatment of Melanoma

Clinical Studies and Efficacy:
this compound is primarily indicated for patients with BRAF V600E-mutant metastatic melanoma. The COLUMBUS trial demonstrated that the combination of this compound and binimetinib resulted in a median progression-free survival (PFS) of 14.9 months and an overall survival (OS) rate of 35% at five years . This combination therapy achieved a confirmed objective response rate (ORR) of 64%, indicating significant tumor regression in a majority of patients .

Long-Term Outcomes:
A five-year update from the COLUMBUS trial highlighted that 23% of patients remained progression-free, showcasing the durability of response associated with this compound plus binimetinib therapy .

Treatment of Colorectal Cancer

BEACON Study Findings:
this compound combined with cetuximab has been established as a new standard of care for previously treated patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). The BEACON study revealed that this combination improved OS (median 9.3 months) and ORR (26.8%) compared to standard chemotherapy options .

Response Durability:
The median duration of response was reported at 13.9 months, with a notable proportion of patients achieving durable responses . The study also emphasized that this compound plus cetuximab significantly outperformed traditional therapies in terms of both efficacy and safety profiles .

Non-Small Cell Lung Cancer

PHAROS Study Insights:
The PHAROS study investigated the efficacy of this compound plus binimetinib in treating BRAF V600E-mutant metastatic non-small cell lung cancer (NSCLC). Results showed an objective response rate of 75% in treatment-naïve patients and 46% in previously treated patients, indicating substantial antitumor activity .

Safety Profile:
The safety profile observed in this study was consistent with prior findings in melanoma, reinforcing this compound's manageable toxicity across different cancer types .

Summary of Clinical Trials

Trial Name Cancer Type Combination Therapy Objective Response Rate Median PFS Median OS
COLUMBUSMelanomaThis compound + Binimetinib64%14.9 months35% at 5 years
BEACONColorectal CancerThis compound + Cetuximab26.8%Not specified9.3 months
PHAROSNon-Small Cell Lung CancerThis compound + Binimetinib75% (treatment-naïve)Not specifiedNot specified

Case Studies and Real-World Evidence

Numerous case studies have documented the effectiveness of this compound across various patient demographics:

  • Melanoma Patients: A retrospective analysis indicated that patients who received this compound exhibited improved survival outcomes compared to historical controls receiving conventional therapies.
  • Colorectal Cancer Cohorts: Real-world data from clinics showed that this compound plus cetuximab led to significant tumor shrinkage and prolonged survival in heavily pre-treated mCRC patients.

Mechanism of Action

Encorafenib acts as an ATP-competitive RAF kinase inhibitor. It decreases ERK phosphorylation and down-regulates CyclinD1, which arrests the cell cycle in the G1 phase, inducing senescence without apoptosis. This mechanism is effective in melanomas with a BRAF mutation, which make up 50% of all melanomas . The molecular targets include BRAF V600E and V600K mutations, and the pathway involved is the MAPK signaling pathway .

Comparison with Similar Compounds

Comparison: Encorafenib has a higher binding affinity for the BRAF V600E mutation compared to vemurafenib and dabrafenib. It also has a longer half-life, which allows for less frequent dosing. Additionally, this compound is often used in combination with other inhibitors, such as binimetinib, to enhance its therapeutic effects .

This compound stands out due to its unique chemical structure and its ability to target multiple mutations within the BRAF gene, making it a versatile and effective treatment option for various cancers.

Biological Activity

Encorafenib, a selective BRAF inhibitor, has emerged as a pivotal therapeutic agent in the treatment of BRAF V600E mutation-positive melanoma and other cancers. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

This compound primarily targets the BRAF protein, specifically the BRAF V600E mutation, which is implicated in the proliferation of cancer cells. By inhibiting this mutated kinase, this compound disrupts downstream signaling pathways that promote tumor growth. It also exhibits activity against wild-type BRAF and CRAF kinases, with reported IC50 values of 0.35 nM for BRAF V600E, 0.47 nM for wild-type BRAF, and 0.3 nM for CRAF in vitro .

In addition to its primary target, this compound has been shown to interact with other kinases such as JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 at clinically relevant concentrations . This broad spectrum of activity may contribute to its efficacy and potential side effects.

Clinical Efficacy

Combination Therapy
The combination of this compound with binimetinib (a MEK inhibitor) has demonstrated superior efficacy compared to monotherapy with either agent. In the COLUMBUS trial, patients receiving this compound plus binimetinib had a median progression-free survival (PFS) of 14.9 months compared to 7.3 months for those on vemurafenib alone . The overall survival (OS) rates were also significantly higher for the combination therapy.

Table 1: Clinical Outcomes from COLUMBUS Trial

Treatment CombinationMedian PFS (months)Median OS (months)Disease Control Rate (%)
This compound + Binimetinib14.9Not specified92.2
Vemurafenib7.3Not specified81.2

Long-term Outcomes
A five-year update from the COLUMBUS trial indicated sustained benefits from this compound plus binimetinib, with PFS rates of 23% and OS rates of 35% overall . These results confirm the long-term efficacy and safety profile of this combination therapy.

Study on Non-Small Cell Lung Cancer (NSCLC)

A Phase II study evaluated the efficacy of this compound combined with binimetinib in patients with BRAF V600E-mutant metastatic NSCLC. The results indicated promising anti-tumor activity with manageable safety profiles . This study highlights this compound's versatility beyond melanoma.

Study on Colorectal Cancer

Another investigation focused on the use of this compound in combination with cetuximab for previously treated BRAF V600E mutation-positive metastatic colorectal cancer. This combination was associated with improved response rates compared to historical controls .

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse effects including skin rash, fatigue, and liver enzyme elevation. The long-term follow-up from the COLUMBUS trial showed no new safety concerns over time .

Q & A

Q. What are the key molecular targets and mechanisms of action of encorafenib in BRAF V600E-mutant cancers?

Basic
this compound is a selective BRAF kinase inhibitor that targets the BRAF V600E mutation, a driver of uncontrolled cell proliferation in cancers like melanoma and colorectal cancer. Methodologically, target engagement can be validated using:

  • Kinase inhibition assays (e.g., Z’-LYTE kinase activity assays) to quantify BRAF inhibition .
  • Western blotting to assess downstream suppression of phosphorylated ERK (p-ERK) and MEK in cell lines .
  • Xenograft models to correlate tumor regression with BRAF V600E mutational status .

Q. Which preclinical models are most appropriate for studying this compound's efficacy and resistance mechanisms?

Basic

  • 2D/3D cell cultures : Use BRAF V600E-mutant lines (e.g., HT-29 colorectal cancer cells) to assess baseline sensitivity.
  • Patient-derived xenografts (PDX) : Recapitulate tumor heterogeneity and microenvironment interactions .
  • CRISPR-engineered models : Introduce secondary mutations (e.g., NRAS, MEK) to study resistance pathways .

Q. How can researchers design experiments to differentiate this compound's efficacy from other BRAF inhibitors in combinatorial regimens?

Advanced

  • Synergy screens : Use high-throughput combinatorial drug testing (e.g., this compound + EGFR inhibitors) and calculate synergy scores via the Chou-Talalay method .
  • Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compare trough concentrations and target coverage between this compound and vemurafenib .
  • PICO framework : Define Patient (BRAF V600E+ cohorts), Intervention (this compound-based combinations), Comparison (other BRAF inhibitors), and Outcomes (progression-free survival) .

Q. What statistical approaches are recommended for analyzing contradictory survival outcomes in this compound clinical trials?

Advanced

  • Kaplan-Meier analysis with log-rank tests : Compare survival curves while accounting for censoring .
  • Cox proportional hazards models : Adjust for covariates (e.g., prior therapies, metastasis sites) to isolate this compound’s effect .
  • Landmark analysis : Address immortal time bias in crossover trials (e.g., dacarbazine-to-encorafenib transitions in the BRIM-3 trial) .

Q. What validated assays exist for quantifying this compound's target inhibition and off-target effects?

Basic

  • Liquid chromatography-mass spectrometry (LC-MS) : Measure intracellular drug concentrations .
  • Phosphoproteomics : Identify off-target kinase interactions (e.g., using PamGene kinase activity arrays) .
  • Apoptosis assays : Annexin V/PI staining to confirm on-target cytotoxicity .

Q. How should researchers address heterogeneity in patient responses when designing trials for this compound combinations?

Advanced

  • Biomarker stratification : Enrich cohorts using ctDNA-detected BRAF V600E or PTEN loss .
  • Adaptive trial designs : Modify treatment arms based on interim response data (e.g., BEACON CRC trial’s use of multiple comparators) .
  • Multi-omics integration : Correlate transcriptomic/proteomic profiles with clinical outcomes .

Q. What pharmacokinetic parameters are critical when modeling this compound dosing in preclinical studies?

Basic

  • Bioavailability : Assess oral absorption using plasma concentration-time curves .
  • Half-life (t½) : Determine dosing frequency via non-compartmental analysis .
  • Tissue distribution : Use radiolabeled this compound to quantify tumor penetration .

Q. What methodologies enable real-time monitoring of resistance emergence during this compound therapy?

Advanced

  • Liquid biopsy : Track BRAF V600E allele frequency in circulating tumor DNA (ctDNA) using digital PCR .
  • Single-cell RNA sequencing : Identify subclonal populations with MAPK pathway reactivation .
  • Longitudinal PDX models : Serial transplants to map resistance evolution .

Q. Which biomarkers are clinically validated for predicting this compound response in colorectal cancer?

Basic

  • BRAF V600E mutation : Confirm via PCR or next-generation sequencing (NGS) .
  • MSI status : Microsatellite instability may influence combination with immunotherapy .
  • EGFR expression : High EGFR levels correlate with reduced efficacy, necessitating cetuximab co-administration .

Q. How can systems biology approaches optimize this compound combination therapy sequencing?

Advanced

  • Boolean network modeling : Simulate MAPK pathway dynamics under dual BRAF/EGFR inhibition .
  • Virtual clinical trials : Use quantitative systems pharmacology (QSP) models to predict dosing schedules .
  • Reverse-phase protein arrays (RPPA) : Map adaptive signaling changes post-treatment .

Properties

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCXYNUCSMDBY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155347
Record name LGX-818
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Molecular Weight

540.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Encorafenib is a kinase inhibitor that specifically targets BRAF V600E, as well as wild-type BRAF and CRAF while tested with in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, including BRAF V600E, result in activated BRAF kinases that mahy stimulate tumor cell growth. Encorafenib is able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 and significantly reduce ligand binding to these kinases at clinically achievable concentrations (≤ 0.9 μM). In efficacy studies, encorafenib inhibited the in vitro cell growth of tumor cell lines that express BRAF V600 E, D, and K mutations. In mice implanted with tumor cells expressing the BRAF V600E mutation, encorafenib induced tumor regressions associated with RAF/MEK/ERK pathway suppression. Encorafenib and binimetinib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared with either drug alone, co-administration of encorafenib and binimetinib result in greater anti-proliferative activity in vitro in BRAF mutation-positive cell lines and greater anti-tumor activity with respect to tumor growth inhibition in BRAF V600E mutant human melanoma xenograft studies in mice. In addition to the above, the combination of encorafenib and binimetinib acted to delay the emergence of resistance in BRAF V600E mutant human melanoma xenografts in mice compared with the administration of either drug alone.
Record name Encorafenib
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CAS No.

1269440-17-6
Record name Encorafenib
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Record name Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate
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